1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-
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Overview
Description
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- is a heterocyclic compound that belongs to the class of 1,3,5-triazines These compounds are known for their diverse chemical properties and wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- typically involves the reaction of cyanuric chloride with various amines and thiols. One common method includes the nucleophilic substitution of cyanuric chloride with cyclopropylamine and 3-thiazolidine to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1,3,5-triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product yields .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazines, depending on the specific reagents and conditions used .
Scientific Research Applications
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division.
Pathways Involved: The inhibition of DNA gyrase and topoisomerase disrupts the DNA replication process, leading to cell cycle arrest and apoptosis (programmed cell death) in target cells.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A widely used intermediate in the synthesis of various triazine derivatives.
4,6-Dichloro-1,3,5-triazin-2-amine: Another triazine derivative with similar chemical properties and applications.
Uniqueness
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)- is unique due to the presence of both cyclopropyl and thiazolidine moieties, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
148312-53-2 |
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Molecular Formula |
C12H17N5S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
N,4-dicyclopropyl-6-(1,3-thiazolidin-3-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H17N5S/c1-2-8(1)10-14-11(13-9-3-4-9)16-12(15-10)17-5-6-18-7-17/h8-9H,1-7H2,(H,13,14,15,16) |
InChI Key |
QPIFDHOKMJTDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NC(=N2)N3CCSC3)NC4CC4 |
Origin of Product |
United States |
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